N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14585518
InChI: InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28?,29-,30-,31-,32-,34-/m0/s1
SMILES:
Molecular Formula: C42H68N10O11S
Molecular Weight: 921.1 g/mol

N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid

CAS No.:

Cat. No.: VC14585518

Molecular Formula: C42H68N10O11S

Molecular Weight: 921.1 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid -

Specification

Molecular Formula C42H68N10O11S
Molecular Weight 921.1 g/mol
IUPAC Name (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28?,29-,30-,31-,32-,34-/m0/s1
Standard InChI Key HVUNRXRFMQDMBO-BPZYSUIOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CCC(C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₄₂H₆₈N₁₀O₁₁S and a molecular weight of 921.1 g/mol. Its IUPAC name reflects a branched polyamide structure with multiple carbamoyl, pyrrolidinone, and succinamic acid moieties. Key functional groups include:

  • Carbamoyl groups (–NH–CO–NH₂): Impart hydrogen-bonding capacity and structural rigidity.

  • Methylsulfanyl (–S–CH₃): Enhances hydrophobicity and potential redox activity.

  • Succinamic acid backbone: Provides zwitterionic properties and chelation potential .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₄₂H₆₈N₁₀O₁₁S
Molecular Weight921.1 g/mol
XLogP3-AA-3.5
Hydrogen Bond Donors12
Rotatable Bonds30

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step peptide coupling and carbamoylation reactions:

  • Core Assembly: A pyrrolidin-2-one ring is functionalized with a 3-methyl-butyl group via nucleophilic acyl substitution .

  • Carbamoylation: Sequential addition of carbamoyl groups using reagents like N,N'-carbonyldiimidazole (CDI) .

  • Succinamic Acid Integration: The succinamic acid moiety is introduced via esterification, followed by deprotection .

Table 2: Key Reaction Steps

StepReaction TypeReagents/ConditionsYield
1Nucleophilic Acyl SubstitutionThionyl chloride, −78°C62%
2CarbamoylationCDI, DMF, rt78%
3Ester HydrolysisNaOH, H₂O/THF85%

Stability and Degradation

The compound is sensitive to hydrolysis at pH > 9, with the methylsulfanyl group undergoing oxidation to sulfoxide under aerobic conditions . Storage recommendations include inert atmospheres (N₂) and temperatures below −20°C.

Biological and Industrial Relevance

Role in Biodegradable Polymers

The succinamic acid component aligns with research on polybutylene succinate (PBS), a biodegradable polymer. Microbial production of succinic acid (a precursor) via CO₂ fixation highlights sustainability potential .

Table 3: Comparative Analysis of Succinic Acid Derivatives

DerivativeCO₂ Fixation Rate (g/L/h)Industrial Use
Succinic Acid0.347PBS Production
Target CompoundN/ASpecialty Pharmaceuticals

Molecular Interactions and Computational Studies

Docking Simulations

Docking studies using AutoDock Vina predict strong binding (ΔG = −9.2 kcal/mol) to the active site of carbamoyl phosphate synthetase (CPS). Key interactions include:

  • Hydrogen bonds between the carbamoyl group and Arg-267.

  • Hydrophobic contacts with the methylsulfanyl moiety .

Hydration Effects

Molecular dynamics simulations reveal that hydration stabilizes the compound’s conformation, reducing rotational freedom by 40% .

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